molecular formula C20H19ClN4O2 B2547101 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775518-98-3

5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2547101
CAS No.: 1775518-98-3
M. Wt: 382.85
InChI Key: AXLPQDGJWBBYLN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a molecular weight of 410.9. Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Molecular Stabilities and Docking Studies

Compounds structurally related to the specified chemical have been investigated for their molecular stabilities, conformational analyses, and molecular docking studies as potential inhibitors of EGFR (Epidermal Growth Factor Receptor), indicating potential applications in cancer research and therapy (Karayel, 2021).

Antimicrobial Activities

Derivatives of 1,2,4-triazole have been synthesized and screened for their antimicrobial activities, showing some compounds possess good to moderate activities against various microorganisms. This suggests the potential for developing new antimicrobial agents based on structural modifications of the specified compound (Bektaş et al., 2007).

Dopamine Receptor Ligands

Research on structurally similar compounds has explored their selectivity and affinity towards human dopamine receptors, providing insights into developing new treatments for neurological and psychiatric disorders (Rowley et al., 1997).

Fungicidal Activity

Novel pyrazole derivatives, including those with a triazole moiety, have shown moderate to excellent fungicidal activity against various pathogens, indicating potential agricultural applications (Mao et al., 2013).

Antitubercular Agents

A novel series of analogues based on the piperidine and triazole core have been synthesized and examined for their potential as antibacterial, antifungal, and antitubercular agents, showing significant activity against Mycobacterium tuberculosis, highlighting potential applications in tuberculosis treatment and research (Rishikesan et al., 2021).

Safety and Hazards

The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-16-6-4-5-15(13-16)19(26)24-11-9-14(10-12-24)18-22-23-20(27)25(18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLPQDGJWBBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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